(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-amino-3-carboxychromene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chromene oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its potential pharmacological activities make it a candidate for further preclinical and clinical studies.
Industry
Industrially, this compound might be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and chromene moieties. This structural combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenyliminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-7-13-20(23-15)25-21(26)18-14-16-9-5-6-12-19(16)27-22(18)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDSPEHLHQTWGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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